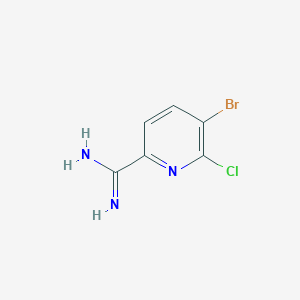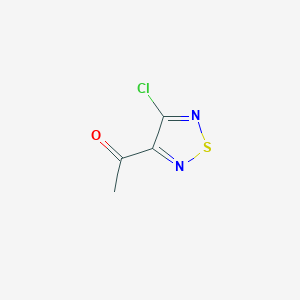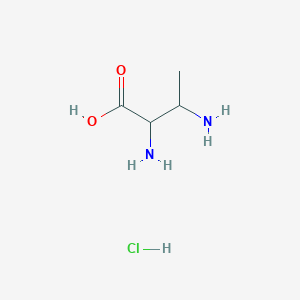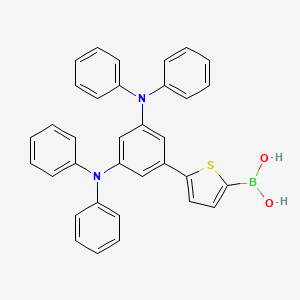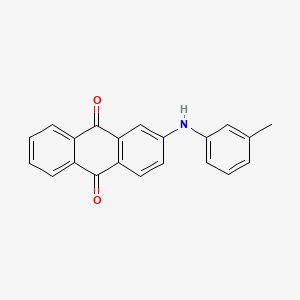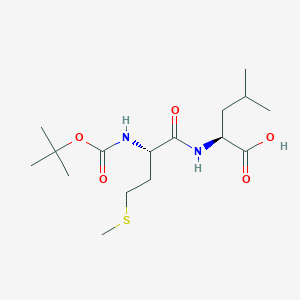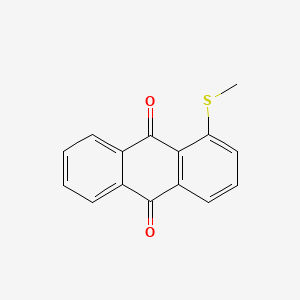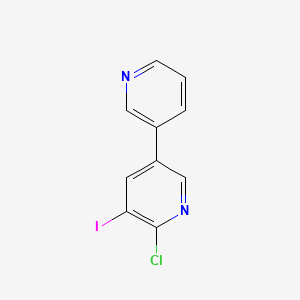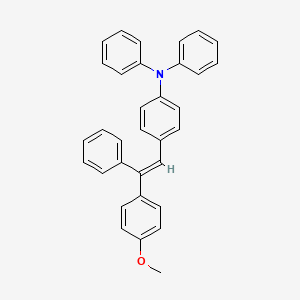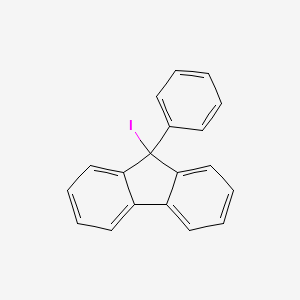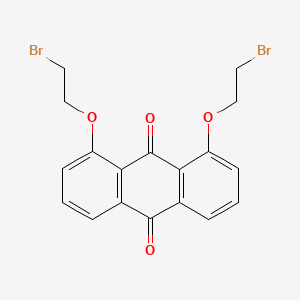
9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione is an organic compound with the molecular formula C18H14Br2O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two bromoethoxy groups attached to the anthracene core.
準備方法
The synthesis of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione typically involves the reaction of 1,8-dihydroxyanthraquinone with 1,2-dibromoethane. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :
Starting Materials: 1,8-dihydroxyanthraquinone and 1,2-dibromoethane.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 1,8-dihydroxyanthraquinone is dissolved in DMF, and 1,2-dibromoethane is added along with potassium carbonate. The mixture is heated to promote the reaction, leading to the formation of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
化学反応の分析
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate can oxidize the anthracene ring, while reducing agents such as sodium borohydride can reduce it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The bromoethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The anthracene core can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
類似化合物との比較
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,8-Dihydroxyanthraquinone: The precursor to 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione, it lacks the bromoethoxy groups and has different reactivity.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative, it features phenylethynyl groups instead of bromoethoxy groups, leading to different chemical properties and applications.
特性
CAS番号 |
69595-68-2 |
|---|---|
分子式 |
C18H14Br2O4 |
分子量 |
454.1 g/mol |
IUPAC名 |
1,8-bis(2-bromoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6H,7-10H2 |
InChIキー |
VTZDTOPXDKOPKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCCBr)C(=O)C3=C(C2=O)C=CC=C3OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


